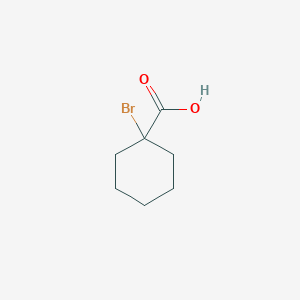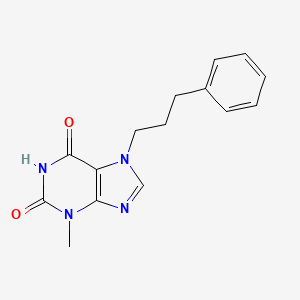
(Z)-N'-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide is a complex organic compound belonging to the class of chromene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide is used as a precursor for the synthesis of various heterocyclic compounds
Biology
Biologically, this compound has shown promise in the development of fluorescent probes for imaging applications. Its chromene core exhibits fluorescence properties that can be tuned for specific biological targets.
Medicine
In medicinal chemistry, (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, the compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also explored for its potential in the production of organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(diethylamino)-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
Diethylamino hydroxybenzoyl hexyl benzoate: Used in sunscreens for its UV-filtering properties.
Bis-diethylamino derivatives of distyrylbenzene: Studied for their photophysical properties and applications in optoelectronics.
Uniqueness
(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide stands out due to its unique combination of a chromene core with an acetyl and carbohydrazonamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
N-[(Z)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-20(5-2)12-7-6-11-8-13(15(17)19-18-10(3)21)16(22)23-14(11)9-12/h6-9H,4-5H2,1-3H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPGGRBPQRGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2978629.png)
![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)

![[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane](/img/structure/B2978636.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2978637.png)
![N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2978638.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)



